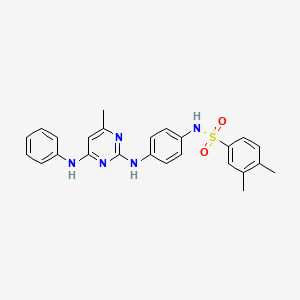![molecular formula C22H19N5O4S B11250689 6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B11250689.png)
6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyrimidine ring, and various functional groups such as methoxyphenyl and phenacylsulfanyl
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the pyrimidine ring. One common method involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with ethyl acetoacetate to form the triazole ring. The phenacylsulfanyl group is introduced through a nucleophilic substitution reaction with phenacyl bromide. Finally, the pyrimidine ring is constructed through a condensation reaction with barbituric acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitronium ions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block in the development of new materials with specific properties.
Biology: In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features allow it to interact with various biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be studied for its activity against specific diseases or conditions, such as cancer or infectious diseases.
Industry: In industrial applications, the compound can be used in the development of new polymers, coatings, and other materials with specialized functions.
作用機序
The mechanism of action of 6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The triazole ring and the pyrimidine ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The phenacylsulfanyl group may also play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
- 4-[(3-methoxyphenyl)methyl]pyridine
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenyl)
- Tamoxifen
Comparison: Compared to similar compounds, 6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione stands out due to its unique combination of functional groups and rings This structural diversity allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively
特性
分子式 |
C22H19N5O4S |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19N5O4S/c1-31-17-9-5-8-16(12-17)27-19(10-15-11-20(29)24-21(30)23-15)25-26-22(27)32-13-18(28)14-6-3-2-4-7-14/h2-9,11-12H,10,13H2,1H3,(H2,23,24,29,30) |
InChIキー |
WNKQKZXAOVTRDB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11250610.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11250612.png)
![ethyl {[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11250616.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11250624.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11250634.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B11250647.png)
![N-cyclopropyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B11250648.png)
![2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B11250654.png)

![N-(4-acetylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11250692.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B11250701.png)
